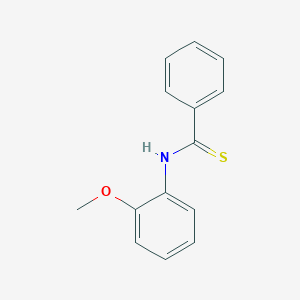

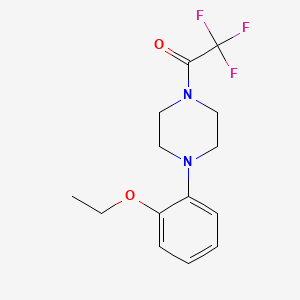

![molecular formula C20H28N2O2 B5812658 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5812658.png)

2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as TAK-063, is a novel and selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. TAK-063 has been shown to have potential therapeutic applications in the treatment of schizophrenia and other neuropsychiatric disorders.

Mecanismo De Acción

The mechanism of action of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its ability to selectively inhibit PDE10A, which results in increased levels of cAMP and cGMP in certain regions of the brain. This in turn can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and gamma-aminobutyric acid (GABA). The precise mechanisms by which 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its therapeutic effects are still under investigation, but it is thought to involve complex interactions between multiple signaling pathways.

Biochemical and Physiological Effects

Studies have shown that 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can modulate the activity of various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. This can have downstream effects on a range of physiological processes, including motor function, cognition, and emotion regulation. 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential applications in the treatment of anxiety and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a research tool is its high degree of selectivity for PDE10A. This allows researchers to specifically target this enzyme and investigate its role in various physiological and pathological processes. However, the complex synthesis of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and its relatively high cost may limit its use in some laboratory settings. Additionally, the effects of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one may be influenced by a range of factors, including genetic variability and individual differences in metabolism, which can complicate interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and its therapeutic applications. One area of focus is the development of more efficient and cost-effective synthesis methods for 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, which could increase its availability and facilitate further studies. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one on neurotransmitter systems and intracellular signaling pathways. This could provide insights into the pathophysiology of neuropsychiatric disorders and inform the development of new treatments. Finally, there is ongoing research into the safety and efficacy of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in clinical trials, which could ultimately lead to its approval as a therapeutic agent for schizophrenia and other disorders.

Métodos De Síntesis

The synthesis of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves several steps, including the preparation of the starting materials and the formation of the diazatricyclo[3.3.1.1~3,7~]decan-6-one ring system. The process involves the use of various reagents and solvents, and requires careful purification and characterization of the final product. The synthesis of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been described in detail in several scientific publications, and is considered to be a challenging process due to the complexity of the molecule.

Aplicaciones Científicas De Investigación

2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been the subject of extensive scientific research, particularly in the field of neuropsychopharmacology. Studies have demonstrated that 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a high degree of selectivity for PDE10A, and can effectively block the enzyme's activity in the brain. This has led to investigations into the potential therapeutic applications of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in the treatment of schizophrenia and other neuropsychiatric disorders, which are thought to involve dysregulation of cAMP and cGMP signaling pathways.

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-13(2)19-9-21-11-20(14(3)4,18(19)24)12-22(10-19)17(21)15-5-7-16(23)8-6-15/h5-8,13-14,17,23H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQCGDLDRHSPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)

![3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)

![5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde](/img/structure/B5812650.png)

![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5812655.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5812661.png)

![2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5812684.png)

![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)